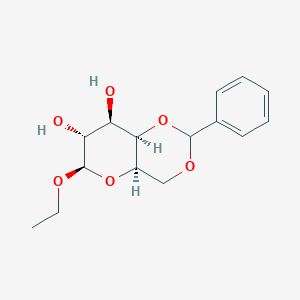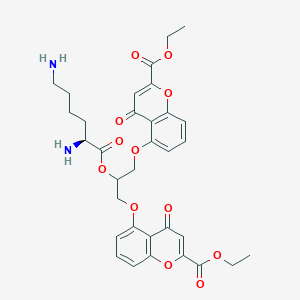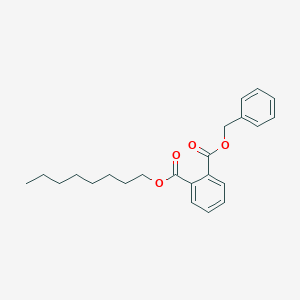
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a chemical compound with the molecular formula C15H20O6 and a molecular weight of 296.32 g/mol . It is a derivative of galactopyranoside, a type of sugar molecule, and is characterized by the presence of an ethyl group and a benzylidene acetal protecting group. This compound is primarily used in research settings, particularly in the fields of carbohydrate chemistry and drug development .
Mechanism of Action
Target of Action
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is a compound used in proteomics research . .
Mode of Action
It is known that during the formation of benzylidene acetals, a new chiral center is formed, wherein the bulky phenyl substituent adopts predominantly the thermodynamically more stable equatorial orientation .
Biochemical Pathways
Benzylidene acetals, to which this compound belongs, have found broad application in synthetic carbohydrate chemistry .
Pharmacokinetics
It is known that the compound should be stored at -20°c for long term storage .
Result of Action
It is known that the compound is used in proteomics research , suggesting it may have effects on protein structure or function.
Action Environment
It is known that the compound should be stored at -20°c for long term storage , suggesting that temperature may play a role in its stability.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4,6-O-benzylidene-b-D-galactopyranoside typically involves the protection of the hydroxyl groups in galactopyranoside. One common method is the formation of benzylidene acetals, which involves the reaction of galactopyranoside with benzaldehyde in the presence of an acid catalyst . The reaction conditions often include elevated temperatures and the use of solvents such as acetic acid or dichloromethane .
Industrial Production Methods: The process may be optimized for higher yields and purity through the use of advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the benzylidene acetal group to a hydroxyl group.
Substitution: The ethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Ethyl 4,6-O-benzylidene-b-D-galactopyranoside has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is employed in studies of carbohydrate-protein interactions and enzyme mechanisms.
Industry: It serves as an intermediate in the production of various bioactive molecules and pharmaceuticals.
Comparison with Similar Compounds
- Methyl 4,6-O-benzylidene-b-D-glucopyranoside
- Phenyl 4,6-O-benzylidene-b-D-galactopyranoside
- Ethyl 4,6-O-benzylidene-b-D-glucopyranoside
Comparison: Ethyl 4,6-O-benzylidene-b-D-galactopyranoside is unique due to its specific ethyl group and galactopyranoside backbone, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers different selectivity and stability in synthetic and biological applications .
Properties
IUPAC Name |
(4aR,6R,7R,8R,8aR)-6-ethoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c1-2-18-15-12(17)11(16)13-10(20-15)8-19-14(21-13)9-6-4-3-5-7-9/h3-7,10-17H,2,8H2,1H3/t10-,11-,12-,13+,14?,15-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCTXXNFSDZRJM-JDBBLOKJSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCO[C@H]1[C@@H]([C@H]([C@@H]2[C@H](O1)COC(O2)C3=CC=CC=C3)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10595396 |
Source


|
| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
101833-22-1 |
Source


|
| Record name | Ethyl 4,6-O-benzylidene-beta-D-galactopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10595396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![[(3S,5R,10S,12R,13S,14S,17R)-3,12,14-trihydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-16-yl] acetate](/img/structure/B35216.png)








